(2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acid
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Overview
Description
(2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acid, also known as 3-Iodo-L-tyrosine, is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of tyrosine, an essential amino acid that plays a crucial role in the synthesis of neurotransmitters, hormones, and melanin. 3-Iodo-L-tyrosine is a unique compound that possesses both a carboxylic acid and an amine functional group, making it an important building block for synthesizing peptides and proteins.
Mechanism of Action
The mechanism of action of (2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acidosine is not well understood. However, it is believed that this compound may act as a competitive inhibitor of tyrosine hydroxylase, an enzyme that catalyzes the conversion of tyrosine to L-DOPA, a precursor to dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acidosine have not been extensively studied. However, it has been shown to have a low toxicity profile and is generally well-tolerated in laboratory animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acidosine in laboratory experiments is its ability to act as a substrate for the detection of tyrosinase activity. Additionally, this compound can be used as a building block for synthesizing peptides and proteins. However, one limitation of using this compound is its relatively high cost compared to other amino acids.
Future Directions
There are several potential future directions for the use of (2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acidosine in scientific research. One area of interest is the development of new methods for synthesizing this compound that are more cost-effective and scalable. Additionally, further studies are needed to elucidate the mechanism of action of (2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acidosine and its potential applications in the development of new drugs and therapies.
Synthesis Methods
The synthesis of (2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acidosine can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of tyrosine with iodine and acetic anhydride to produce the desired compound. Enzymatic synthesis, on the other hand, involves the use of enzymes such as tyrosinase or peroxidase to catalyze the reaction between tyrosine and iodine.
Scientific Research Applications
(2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acidosine has been extensively studied for its potential applications in scientific research. This compound has been shown to be a useful tool for studying protein synthesis, protein-protein interactions, and enzyme kinetics. Additionally, it has been used as a substrate for the detection of tyrosinase activity in various biological samples.
properties
IUPAC Name |
(2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO3/c1-7(11(15)16)13-10(14)6-8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDHCKZIXFPAEG-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CC(=CC=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CC1=CC(=CC=C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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